Physicochemical Differentiation: Alcohol vs. Aldehyde – LogP, Hydrogen-Bond Capacity, and Volatility
The alcohol (2E,4E,6E)-nona-2,4,6-trien-1-ol differs from its direct aldehyde analog (2E,4E,6E)-2,4,6-nonatrienal (CAS 57018-53-8) by the presence of a primary alcohol group replacing the terminal aldehyde. This substitution increases the computed LogP by −0.16 units (2.10 vs. 2.26), adds one hydrogen-bond donor (1 vs. 0), and elevates the topological polar surface area from 17.07 Ų to 20.23 Ų . The alcohol is a crystalline solid (mp 209–212 °C), whereas the aldehyde is a volatile liquid (estimated bp ~233 °C at 760 mmHg) . These differences directly impact chromatographic retention, sample handling, and formulation strategies.
| Evidence Dimension | Physicochemical property panel (LogP, H-bond donor count, TPSA, physical state) |
|---|---|
| Target Compound Data | LogP = 2.10; HBD = 1; HBA = 1; TPSA = 20.23 Ų; White to off-white solid; mp 209–212 °C |
| Comparator Or Baseline | (2E,4E,6E)-2,4,6-Nonatrienal: LogP = 2.26; HBD = 0; HBA = 1; TPSA = 17.07 Ų; Volatile liquid; bp ~233 °C (est.) |
| Quantified Difference | ΔLogP = −0.16; ΔHBD = +1; ΔTPSA = +3.16 Ų; Solid vs. liquid at ambient temperature |
| Conditions | Computed physicochemical properties (XLogP3); vendor-reported melting point; estimated boiling point (Stein & Brown method) |
Why This Matters
Procurement decisions for analytical method development or formulation must account for the alcohol's lower volatility, higher polarity, and solid-state handling, which are incompatible with protocols optimized for the volatile aldehyde pheromone.
